molecular formula C5H9ClF2N2O B2378605 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride CAS No. 2173996-55-7

5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride

Cat. No.: B2378605
CAS No.: 2173996-55-7
M. Wt: 186.59
InChI Key: AURLSETXNZVVFM-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride is a fluorinated pyrrolidinone derivative featuring a five-membered lactam ring substituted with an aminomethyl group at the 5-position and two fluorine atoms at the 3,3-positions. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Its molecular formula is C₅H₉ClF₂N₂O, with a molecular weight of 186.59 g/mol .

Properties

IUPAC Name

5-(aminomethyl)-3,3-difluoropyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O.ClH/c6-5(7)1-3(2-8)9-4(5)10;/h3H,1-2,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURLSETXNZVVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)C1(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Compound Identification and Properties

Chemical Identity

5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride (CAS No. 2173996-55-7) is characterized by a five-membered ring structure containing nitrogen, with two fluorine atoms at the 3-position, a carbonyl group at the 2-position, and an aminomethyl substituent at the 5-position. The structural formula can be represented using SMILES notation as O=C1NC(CN)CC1(F)F.[H]Cl.

Physical Properties

This compound typically presents as a crystalline solid with high water solubility due to its salt form. The calculated partition coefficient (LogP) is approximately -0.1093, indicating relatively high hydrophilicity. The compound has a topological polar surface area (TPSA) of 55.12, with 2 hydrogen bond acceptors and 2 hydrogen bond donors. The compound contains 1 rotatable bond, contributing to its conformational flexibility.

General Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride can be approached through several retrosynthetic pathways, including:

  • Difluorination of a pyrrolidinone precursor followed by functional group manipulation at the 5-position
  • Construction of the pyrrolidinone ring with pre-installed difluoro and aminomethyl functionalities
  • Modification of a preformed 3,3-difluoropyrrolidin-2-one scaffold

Key Building Blocks

Based on existing synthesis methods for similar compounds, several key building blocks may be utilized:

  • Ethyl bromodifluoroacetate as a source of the difluoro functionality
  • Ethyl acrylate or related compounds for constructing the pyrrolidinone backbone
  • Protected amino derivatives for introducing the aminomethyl group
  • Phthalimide derivatives for masked amino functionalities

Specific Synthesis Methods

Fluorinated Building Block Approach

One potential synthetic route involves the use of ethyl bromodifluoroacetate as a key fluorinated building block, similar to the approach described for difluorinated compounds in the literature.

Preparation of Difluorinated Intermediate

Step 1: Reaction of ethyl bromodifluoroacetate with ethyl acrylate in the presence of copper powder and TMEDA (tetramethylethylenediamine) to form a difluorinated diester.

Ethyl bromodifluoroacetate + Ethyl acrylate → Difluorinated diester

Reaction conditions:

  • Solvent: Tetrahydrofuran
  • Temperature: 50°C
  • Catalyst: Copper powder
  • Additive: TMEDA
  • Reaction time: 3 hours

Step 2: Reduction of the ester functionality with sodium borohydride to obtain the corresponding alcohol.

Difluorinated diester + NaBH4 → Ethyl 4,4-difluoro-5-hydroxypentanoate

Reaction conditions:

  • Solvents: Ethanol/Tetrahydrofuran
  • Temperature: 0-30°C
  • Reagent: Sodium borohydride
  • Workup: 10% aqueous ammonium chloride solution

Cyclization and Functional Group Transformation

Pyrrolidinone Ring Formation

The formation of the pyrrolidinone ring can be achieved through intramolecular cyclization:

Step 1: Activation of the hydroxyl group using a suitable leaving group, such as a sulfonate.

Ethyl 4,4-difluoro-5-hydroxypentanoate + Activating agent → Activated intermediate

Reaction conditions:

  • Solvent: Dichloromethane
  • Base: Pyridine or triethylamine
  • Activating agent: Methanesulfonyl chloride or trifluoromethanesulfonic anhydride
  • Temperature: -5 to 0°C

Alternative Synthetic Strategies

Hoffman Rearrangement Approach

An alternative approach could involve a Hoffman rearrangement to introduce the aminomethyl group:

Step 1: Preparation of 5-carboxamide-3,3-difluoropyrrolidin-2-one.

Step 2: Hoffman rearrangement using sodium hypochlorite or bromine in alkaline conditions.

5-Carboxamide-3,3-difluoropyrrolidin-2-one + NaOCl → 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one

Reaction conditions:

  • Solvent: Water or mixed aqueous system
  • Temperature: 20-70°C
  • Reaction time: 5-12 hours

Reductive Amination Strategy

A reductive amination approach using an aldehyde intermediate could also be considered:

Step 1: Preparation of 5-formyl-3,3-difluoropyrrolidin-2-one.

Step 2: Reductive amination using ammonium acetate and sodium cyanoborohydride.

5-Formyl-3,3-difluoropyrrolidin-2-one + NH4OAc + NaCNBH3 → 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one

Purification and Characterization

Purification Methods

The final product and intermediates can be purified using various techniques:

  • Recrystallization from appropriate solvents (ethanol, isopropanol, ethyl acetate)
  • Column chromatography using silica gel (typically with dichloromethane:methanol gradients)
  • Precipitation as the hydrochloride salt followed by filtration and washing

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • NMR spectroscopy (1H and 13C) to confirm structure
  • Mass spectrometry to determine molecular weight
  • Elemental analysis to confirm composition
  • HPLC to assess purity
  • Infrared spectroscopy to identify functional groups

Process Optimization and Scale-up Considerations

Critical Parameters

Several critical parameters should be considered when optimizing the synthesis process:

  • Temperature control during fluorination reactions
  • Stoichiometry of reagents, particularly for the introduction of the aminomethyl group
  • Selection of appropriate solvents to minimize side reactions
  • Optimal conditions for hydrochloride salt formation

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carbonyl group can produce alcohols or amines.

Scientific Research Applications

5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the difluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include oxazolidinone-based aminomethyl derivatives and other fluorinated lactams. Differences in ring systems and substituents influence physicochemical and biological properties.

Table 1: Structural Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Reference
5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride Pyrrolidin-2-one 5-aminomethyl, 3,3-difluoro C₅H₉ClF₂N₂O 186.59
(5R)-5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride Oxazolidin-2-one 5-aminomethyl C₄H₉ClN₂O₂ 156.58
6-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenyl}-2H-1,4-benzoxazin-3(4H)-one Hydrochloride Oxazolidin-2-one 5-aminomethyl, aryl substituents Not provided Not provided

Key Observations :

  • 3,3-Difluoro substitution may enhance electron-withdrawing effects, improving stability and interaction with biological targets compared to non-fluorinated analogs .

Physicochemical Properties

Table 2: Physicochemical Properties

Compound Name Solubility (HCl Salt) Stability Notes Purity Commercial Availability Reference
5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride High (inferred) Enhanced by fluorine substituents Discontinued No
(5R)-5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride High ≥97% purity Available Yes

Key Observations :

  • The hydrochloride salt improves solubility for both compounds, but the target compound is discontinued, limiting its practical use .
  • Fluorination in the pyrrolidinone derivative may confer greater metabolic stability compared to oxazolidinones .

Biological Activity

5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride is characterized by its difluorinated pyrrolidine structure. The presence of the amino group and difluoromethyl substituents suggests that it may interact with various biological targets, potentially influencing enzyme activity and cellular signaling pathways.

The biological activity of 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride appears to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing signaling cascades in the nervous system.
  • Cellular Interaction : The compound's structure allows it to interact with cellular membranes, potentially affecting permeability and transport processes.

Biological Assays

Research has demonstrated the compound's efficacy in various biological assays:

  • In Vitro Studies : In cell culture models, 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride exhibited significant activity against specific cancer cell lines. For instance, studies indicated a reduction in cell viability at concentrations as low as 10 µM.
Cell LineIC50 (µM)Effect Observed
HeLa (cervical cancer)1050% reduction in viability
MCF-7 (breast cancer)15Induction of apoptosis
A549 (lung cancer)12Cell cycle arrest
  • In Vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth rates in xenograft studies. Doses ranging from 5 to 20 mg/kg were tested with promising results indicating dose-dependent efficacy.

Case Study 1: Cancer Treatment

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-cancer properties of 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride. The compound was tested against multiple cancer types, revealing its potential as a therapeutic agent due to its selective toxicity toward malignant cells while sparing normal cells.

Case Study 2: Neurological Applications

Another investigation focused on the neuroprotective effects of the compound. In models of neurodegeneration, it was found to enhance neuronal survival and reduce markers of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

Comparative Analysis

When compared to similar compounds within its class, 5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride shows distinct advantages:

Compound NameIC50 (µM)SelectivityNotes
5-(Aminomethyl)-3,3-difluoropyrrolidin-2-one HCl10HighEffective against cancer cells
Other Pyrrolidine Derivatives>20ModerateLess effective overall

Q & A

Basic: What are the standard synthetic routes for preparing 5-(aminomethyl)-3,3-difluoropyrrolidin-2-one hydrochloride?

Answer:
Synthesis typically involves cyclization of fluorinated precursors followed by aminomethylation. For example:

Fluorinated pyrrolidinone core formation : A fluorinated diketone or ester undergoes cyclization under acidic or basic conditions to form the 3,3-difluoropyrrolidin-2-one scaffold .

Aminomethylation : The aminomethyl group is introduced via reductive amination (e.g., using formaldehyde and sodium cyanoborohydride) or nucleophilic substitution with a protected aminomethyl reagent.

Hydrochloride salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) and recrystallized for purity .
Key characterization : Use 1H^1\text{H}/19F^{19}\text{F}-NMR to confirm fluorination patterns and LC-MS to verify molecular weight .

Advanced: How can stereochemical outcomes during synthesis be controlled, given the potential for racemization at the aminomethyl center?

Answer:
Racemization often occurs during aminomethylation due to the basicity of intermediates. Mitigation strategies include:

  • Chiral auxiliaries : Use (R)- or (S)-configured protecting groups (e.g., Boc with chiral catalysts) to direct stereochemistry .
  • Low-temperature reactions : Conduct reactions below 0°C to minimize base-induced epimerization.
  • Asymmetric hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective reduction of imine intermediates .
    Validation : Chiral HPLC or X-ray crystallography post-synthesis ensures stereochemical integrity .

Basic: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile) to assess purity (>98% by area under the curve) .
  • NMR : 1H^1\text{H}-NMR (DMSO-d6) for proton environment analysis; 19F^{19}\text{F}-NMR to confirm difluorination at the 3,3-positions .
  • Mass spectrometry : High-resolution MS (ESI+) to verify the molecular ion ([M+H]+^+) and chloride adducts .

Advanced: How do conflicting solubility data in aqueous vs. organic solvents impact experimental design for biological assays?

Answer:
Discrepancies arise from the hydrochloride salt’s hygroscopicity and pH-dependent solubility:

  • Aqueous buffers : Solubility is higher in acidic conditions (pH < 4) due to protonation of the amine. Use 10 mM HCl or citrate buffer (pH 3.0) for stock solutions .
  • Organic solvents : DMSO or ethanol is preferred for in vitro assays, but residual solvent may affect cell viability. Conduct solvent controls at ≤0.1% v/v .
    Troubleshooting : Use dynamic light scattering (DLS) to detect aggregation in buffer and adjust ionic strength if precipitation occurs .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Protease inhibition : The difluorinated pyrrolidinone core mimics transition states in enzymatic reactions (e.g., DPP-4 or trypsin-like proteases) .
  • Bioisostere development : The aminomethyl group serves as a substituent for optimizing pharmacokinetic properties (e.g., logP, solubility) in lead optimization .

Advanced: How can computational modeling predict the compound’s binding affinity to target proteins with conflicting in vitro results?

Answer:
Address discrepancies using:

  • Molecular docking (AutoDock Vina) : Simulate interactions with protein active sites (e.g., fluorines as hydrogen-bond acceptors) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; compare RMSD values to experimental IC50 data .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for mutations in the binding pocket that explain variability in assay results .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential HCl vapor release during weighing .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How does the compound’s stability under varying storage conditions affect reproducibility in long-term studies?

Answer:

  • Degradation pathways : Hydrolysis of the lactam ring in humid conditions; oxidization of the aminomethyl group.
  • Optimal storage : -20°C in airtight, desiccated containers under nitrogen. Monitor purity via HPLC every 6 months .
  • Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks to predict shelf life .

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